Cas no 1192263-91-4 (4-[(dibenzylamino)methyl]piperidin-4-ol)
![4-[(dibenzylamino)methyl]piperidin-4-ol structure](https://ja.kuujia.com/scimg/cas/1192263-91-4x500.png)
4-[(dibenzylamino)methyl]piperidin-4-ol 化学的及び物理的性質
名前と識別子
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- 4-[(Dibenzylamino)methyl]-4-piperidinol
- 4-[(dibenzylamino)methyl]piperidin-4-ol
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- MDL: MFCD13193094
- インチ: 1S/C20H26N2O/c23-20(11-13-21-14-12-20)17-22(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19/h1-10,21,23H,11-17H2
- InChIKey: PIPXDBRSAWZSQW-UHFFFAOYSA-N
- SMILES: N1CCC(CN(CC2=CC=CC=C2)CC2=CC=CC=C2)(O)CC1
4-[(dibenzylamino)methyl]piperidin-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | LD-0712-5G |
4-[(dibenzylamino)methyl]-4-piperidinol |
1192263-91-4 | >95% | 5g |
£2200.00 | 2023-09-08 | |
Key Organics Ltd | LD-0712-10MG |
4-[(dibenzylamino)methyl]-4-piperidinol |
1192263-91-4 | >95% | 10mg |
£63.00 | 2023-09-08 | |
Chemenu | CM310253-1g |
4-((Dibenzylamino)methyl)piperidin-4-ol |
1192263-91-4 | 95% | 1g |
$667 | 2022-09-04 | |
Key Organics Ltd | LD-0712-5MG |
4-[(dibenzylamino)methyl]-4-piperidinol |
1192263-91-4 | >95% | 5mg |
£46.00 | 2023-09-08 | |
Key Organics Ltd | LD-0712-1MG |
4-[(dibenzylamino)methyl]-4-piperidinol |
1192263-91-4 | >95% | 1mg |
£37.00 | 2023-09-08 | |
Key Organics Ltd | LD-0712-10G |
4-[(dibenzylamino)methyl]-4-piperidinol |
1192263-91-4 | >95% | 10g |
£4125.00 | 2023-09-08 | |
abcr | AB270235-500 mg |
4-[(Dibenzylamino)methyl]-4-piperidinol, 95%; . |
1192263-91-4 | 95% | 500mg |
€497.00 | 2023-06-22 | |
Chemenu | CM310253-1g |
4-((Dibenzylamino)methyl)piperidin-4-ol |
1192263-91-4 | 95% | 1g |
$667 | 2021-08-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD202221-1g |
4-((Dibenzylamino)methyl)piperidin-4-ol |
1192263-91-4 | 95+% | 1g |
¥4893.0 | 2024-04-18 | |
Key Organics Ltd | LD-0712-0.5G |
4-[(dibenzylamino)methyl]-4-piperidinol |
1192263-91-4 | >95% | 0.5g |
£275.00 | 2023-09-08 |
4-[(dibenzylamino)methyl]piperidin-4-ol 関連文献
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
4-[(dibenzylamino)methyl]piperidin-4-olに関する追加情報
Introduction to 4-[(dibenzylamino)methyl]piperidin-4-ol (CAS No. 1192263-91-4)
4-[(dibenzylamino)methyl]piperidin-4-ol, identified by its Chemical Abstracts Service (CAS) number 1192263-91-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class of heterocyclic amines, characterized by its nitrogen-containing seven-membered ring structure, which is a common motif in biologically active molecules. The presence of a dibenzylamino substituent and a methyl group at the 4-position of the piperidine ring introduces unique chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.
The molecular structure of 4-[(dibenzylamino)methyl]piperidin-4-ol consists of a central piperidine ring substituted with two key functional groups: a dibenzylamino moiety at the 1-position and a methyl group at the 4-position. The dibenzylamino group, derived from benzylamine, contributes to the compound's basicity and potential interaction with acidic pharmacophores in biological targets. Meanwhile, the methyl group at the 4-position enhances lipophilicity, which can influence membrane permeability and metabolic stability. These structural features make this compound an attractive candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in piperidine derivatives due to their broad spectrum of biological activities. Piperidine-based compounds have been reported to exhibit properties such as receptor binding affinity, enzyme inhibition, and modulation of neural pathways. The specific arrangement of substituents in 4-[(dibenzylamino)methyl]piperidin-4-ol positions it as a potential lead compound for developing novel therapeutic agents. For instance, modifications in the dibenzylamino group or the methyl side chain could be explored to optimize binding interactions with biological targets, such as G-protein coupled receptors (GPCRs) or kinases.
Recent studies have highlighted the importance of piperidine derivatives in central nervous system (CNS) drug development. The structural framework of piperidine is known to facilitate blood-brain barrier penetration, which is crucial for CNS-targeting therapies. The presence of both basic and lipophilic moieties in 4-[(dibenzylamino)methyl]piperidin-4-ol may enhance its ability to cross this barrier, making it a promising candidate for treating neurological disorders. Furthermore, computational modeling and virtual screening techniques have been employed to identify potential binding pockets within target proteins, guiding rational drug design strategies.
The synthesis of 4-[(dibenzylamino)methyl]piperidin-4-ol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, reductive amination, and protection-deprotection strategies to introduce the desired functional groups. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for preclinical and clinical studies.
In preclinical research, 4-[(dibenzylamino)methyl]piperidin-4-ol has been evaluated for its potential pharmacological effects across various disease models. Preliminary findings suggest that this compound may exhibit inhibitory activity against certain enzymes or receptors involved in inflammatory pathways or neurotransmitter systems. However, further investigation is needed to fully elucidate its mechanism of action and therapeutic potential. In vitro assays using cell lines or isolated tissues have been instrumental in assessing the compound's bioactivity and selectivity profile.
The pharmacokinetic properties of 4-[(dibenzylamino)methyl]piperidin-4-ol, including absorption, distribution, metabolism, excretion (ADME), are critical factors that determine its suitability for clinical development. Studies on ADME profiles help predict how the compound will behave within the body and inform dosing regimens. Additionally, toxicological assessments are conducted to evaluate safety margins and potential side effects before advancing into human trials.
One notable aspect of piperidine derivatives is their versatility as intermediates in drug synthesis. The structural flexibility allows for modifications at multiple positions, enabling chemists to fine-tune properties such as solubility, bioavailability, and metabolic stability. For example, replacing one of the benzyl groups in the dibenzylamino moiety with another aromatic or heterocyclic ring could alter electronic distributions and influence binding interactions with biological targets.
The role of computational chemistry has been increasingly prominent in optimizing drug candidates like 4-[(dibenzylamino)methyl]piperidin-4-ol. Molecular dynamics simulations and quantum mechanical calculations help predict how the compound will interact with its target(s) at an atomic level. These insights can guide experimental design by highlighting key interactions or conformational changes that may enhance efficacy or reduce off-target effects.
In conclusion, 4-[ ( dibenzylamin omethy lpip eridinin - 41 ol ( CAS No .1192263 -91 -41 s ) represents an intriguing compo und with potent i al i ti es i n pharma ceutical research . Its unique structu re , combi nat ion o f functi onal gr oups , an d bi o logical acti vi ty make i t a promi ssi ng candi date f or further stu dies . With advanci ng synt hesis techniq ues , computa t i onal modell ing , an d precl i ni cal eval uat i ons , thi s compo und hol ds great potenti al f or deve l opi ng no vel thera peutic ag ents . As rese arch conti nues t o expl ore new mechanis ms an d target s , compo unds l i ke thi s are ex pected t o play a cr uci al rol e i n meeti ng future medici nal nee ds . p >
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